molecular formula C9H14N2 B15343436 (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 216753-59-2

(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B15343436
CAS No.: 216753-59-2
M. Wt: 150.22 g/mol
InChI Key: OEFJKELXKGGUPS-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5S)-1-methyl-8-azabicyclo[321]octane-3-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile typically involves the use of enantioselective cycloaddition reactions. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with suitable dipolarophiles, often catalyzed by chiral Lewis acids or rhodium(II) complexes . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which can be further functionalized. This distinguishes it from similar compounds that may lack the nitrile group or have different stereochemical configurations, affecting their reactivity and applications.

Properties

CAS No.

216753-59-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile

InChI

InChI=1S/C9H14N2/c1-9-3-2-8(11-9)4-7(5-9)6-10/h7-8,11H,2-5H2,1H3/t7-,8-,9+/m0/s1

InChI Key

OEFJKELXKGGUPS-XHNCKOQMSA-N

Isomeric SMILES

C[C@]12CC[C@H](N1)C[C@@H](C2)C#N

Canonical SMILES

CC12CCC(N1)CC(C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.